5-(Perfluoroethyl)thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5N2S/c6-4(7,5(8,9)10)2-1-12-3(11)13-2/h1H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJKZMLBJBUJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254486 | |
| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257329-76-2 | |
| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257329-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1,2,2,2-Pentafluoroethyl)-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pentafluoroethyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Reaction Mechanisms and Reactivity Studies of 5 Perfluoroethyl Thiazol 2 Amine
Mechanistic Investigations of Thiazole (B1198619) Ring Formation Reactions
The construction of the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, can be achieved through several synthetic routes. The most common and versatile of these is the Hantzsch thiazole synthesis. wikipedia.orgwikipedia.org
The Hantzsch synthesis provides a direct method for preparing substituted thiazoles by reacting an α-haloketone with a thioamide. wikipedia.org For the synthesis of 5-(Perfluoroethyl)thiazol-2-amine, the likely precursors are thiourea (B124793) and an α-haloketone bearing a perfluoroethyl group, such as 1-bromo-3,3,4,4,4-pentafluorobutan-2-one.
The reaction proceeds through a series of well-defined steps:
Nucleophilic Attack: The sulfur atom of thiourea, acting as the nucleophile, attacks the electrophilic carbon atom bearing the halogen in the α-haloketone. This forms a C-S bond and creates an isothiouronium salt intermediate.
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thiourea moiety attacks the carbonyl carbon of the ketone. This step results in the formation of a five-membered ring, a hydroxylated thiazoline (B8809763) intermediate.
Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the hydroxylated intermediate, which leads to the formation of a double bond within the ring and the establishment of the aromatic thiazole system. mdpi.com
The presence of the strongly electron-withdrawing perfluoroethyl group adjacent to the ketone carbonyl can influence the rate of these steps, potentially making the carbonyl carbon more electrophilic and facilitating the cyclization step.
Figure 1: Proposed reaction mechanism for the synthesis of this compound via the Hantzsch pathway. The key steps involve initial S-alkylation, followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.The Hantzsch synthesis is typically conducted in a protic solvent, such as ethanol, which facilitates the proton transfer steps involved in the mechanism, particularly the final dehydration. While the reaction can often proceed without a strong catalyst, acidic or basic conditions can be employed to modulate the reaction rate. organic-chemistry.org
The choice of reaction conditions can be critical. Mild heating is generally sufficient to drive the reaction to completion. However, the specific electronic nature of the substrates, such as the fluorinated ketone, may require optimization of temperature and reaction time to maximize yield and minimize potential side reactions.
Table 1: Factors Influencing Thiazole Ring Formation
| Factor | Role in Hantzsch Synthesis | Expected Impact of Perfluoroethyl Group |
| Solvent | Typically polar protic (e.g., Ethanol) to facilitate proton transfers. | Standard solvents are likely effective. |
| Temperature | Usually requires mild heating to overcome activation barriers for cyclization and dehydration. | May require adjusted temperatures to control reactivity of the activated ketone. |
| Catalyst | Can be run under neutral, acidic, or basic conditions. Acid can catalyze dehydration. | Reaction may proceed without a catalyst, but conditions would need to be optimized. |
| Reactants | α-haloketone and a thioamide (e.g., thiourea). | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one serves as the key fluorinated building block. |
Detailed Analysis of Electrophilic Aromatic Substitution (EAS) Mechanisms
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom (typically hydrogen) on the aromatic ring. latech.edu The reactivity and regioselectivity of EAS on this compound are controlled by the powerful and opposing electronic effects of its substituents.
The mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. wikipedia.orgyoutube.com The stability of this intermediate is crucial, as its formation is the rate-determining step of the reaction. youtube.com
Figure 2: Key resonance structures of the arenium ion intermediate formed during electrophilic attack at the C4 position. The electron-donating amino group helps delocalize the positive charge. The electron-withdrawing perfluoroethyl group at C5 inductively destabilizes the cation, increasing the activation energy for its formation.The regioselectivity of EAS is determined by the existing substituents on the ring. These groups "direct" the incoming electrophile to specific positions.
2-Amino Group: This is a powerful activating group that directs incoming electrophiles to the ortho and para positions. In a 2-aminothiazole (B372263), the C5 position is electronically analogous to the para position and is highly activated. ias.ac.in
5-Perfluoroethyl Group: This is a strong deactivating group due to the powerful inductive effect (-I effect) of the fluorine atoms. Such groups typically direct incoming electrophiles to the meta position in benzene (B151609) systems.
Table 2: Analysis of Substituent Directing Effects
| Substituent | Electronic Effect | Classification | Directing Influence |
| -NH₂ (at C2) | +R >> -I (Resonance donation) | Activating | Ortho, Para (C5 is most activated) |
| -CF₂CF₃ (at C5) | Strong -I (Inductive withdrawal) | Deactivating | Meta (relative to itself) |
| Combined Effect | The amino group directs to the only open position (C4), but the perfluoroethyl group strongly deactivates the entire ring, making substitution difficult. |
The distinction between kinetic and thermodynamic control is important when considering reactions with high activation energies or the possibility of multiple products. youtube.comnih.gov
Kinetic Control: At lower temperatures, the reaction pathway with the lowest activation energy is favored, leading to the kinetically controlled product. This product is formed the fastest. youtube.com
Thermodynamic Control: At higher temperatures, the system has enough energy to overcome higher activation barriers and explore reversible pathways, ultimately favoring the most stable product, the thermodynamically controlled product. mdpi.com
For EAS on this compound, the activation energy for forming the arenium ion is expected to be very high due to the destabilizing influence of the perfluoroethyl group. Therefore, reactions would likely require significant energy input (e.g., high temperatures). Under these conditions, the reaction would be under thermodynamic control, favoring the formation of the most stable product. Since substitution at C4 is the only plausible outcome, the kinetic and thermodynamic products are likely the same in this case. The primary challenge is not controlling selectivity between different products, but rather overcoming the high activation energy to induce the reaction at all.
Table 3: Summary of Kinetic and Thermodynamic Factors for EAS
| Factor | Description | Implication for this compound |
| Activation Energy (Ea) | The energy barrier to form the arenium ion intermediate. | High, due to the destabilizing -I effect of the -CF₂CF₃ group. |
| Kinetic Product | The product formed via the lowest energy transition state. | Substitution at C4, as directed by the -NH₂ group. |
| Thermodynamic Product | The most stable possible product. | Substitution at C4 is the only sterically and electronically plausible product. |
| Reaction Conditions | Temperature and time. | High temperatures are likely required, suggesting the reaction is under thermodynamic control. |
Examination of Nucleophilic Reactivity
The nucleophilic character of this compound is dictated by two primary features: the 2-aminothiazole core, which possesses multiple potential nucleophilic sites, and the C5-perfluoroethyl group, which acts as a powerful electron-withdrawing substituent.
The thiazole ring, in its unsubstituted form, can act as a carbon nucleophile in electrophilic substitution reactions. Typically, the C5 position is the most electron-rich and thus the most favorable site for electrophilic attack. However, the presence of a strongly electron-withdrawing perfluoroethyl group at the C5 position of the target compound fundamentally alters this reactivity profile.
The perfluoroethyl group drastically reduces the electron density of the entire heterocyclic ring system via a potent negative inductive effect (-I). This deactivation renders the thiazole ring significantly less susceptible to attack by electrophiles. Instead, this electronic depletion makes the ring itself an electrophilic target, primed for Nucleophilic Aromatic Substitution (SNAr) . While SNAr reactions are classically associated with poly-nitro or poly-halogenated arenes, the principle extends to sufficiently electron-deficient heterocycles. mdpi.comnih.gov The introduction of polyfluoroarenes is known to create low-electron-density arene cores susceptible to nucleophilic attack. mdpi.comresearchgate.net
Should a derivative of this compound possess a suitable leaving group (e.g., a halogen) at the C4 position, this site would become highly activated towards substitution by a wide range of nucleophiles.
Table 1: Predicted Reactivity of the Thiazole Ring Carbon Atoms
| Reactant Type | Unsubstituted 2-Aminothiazole | This compound | Rationale for Change |
| Electrophile | Reactive, prefers C5 position. | Highly Deactivated. | The C5-perfluoroethyl group strongly withdraws electron density from the ring, reducing its nucleophilicity. |
| Nucleophile | Unreactive (unless activated). | Activated for SNAr (with a leaving group). | The electron-deficient ring becomes electrophilic and can be attacked by nucleophiles. mdpi.comnih.gov |
The 2-aminothiazole moiety features two primary nitrogen-based nucleophilic centers: the exocyclic amino group (-NH₂) and the endocyclic ring nitrogen (at position 3). In many reactions, the exocyclic amino group is the more potent nucleophile. However, its nucleophilicity is often tempered because the lone pair on the nitrogen can participate in conjugation with the aromatic thiazole ring. mdpi.com
For this compound, the powerful electron-withdrawing nature of the C₂F₅ group is expected to severely diminish the nucleophilicity of both nitrogen atoms. The inductive pull of the perfluoroethyl substituent reduces the electron density across the ring and, consequently, on the exocyclic amino group. This effect decreases the basicity of the nitrogens and their ability to act as nucleophiles in reactions such as alkylation, acylation, or condensation.
Studies on analogous 2-aminothiazole systems show that their nucleophilic character can be precisely quantified and is highly dependent on the substituents present on the ring. nih.govresearchgate.net For instance, the reactions of 2-aminothiazole and its methylated derivatives with superelectrophiles demonstrate a preference for C-addition over N-addition, highlighting the nuanced reactivity of the system. mdpi.com The introduction of a perfluoroethyl group would further suppress N-nucleophilicity, making direct reactions at the nitrogen centers significantly more challenging compared to standard 2-aminothiazoles.
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, often relying on a nucleophilic atom within a molecule attacking an electrophilic site on the same molecule to form a new ring. In many synthetic routes involving 2-aminothiazoles, the exocyclic amino group serves as the key nucleophile. nih.govmdpi.com For example, an appropriately placed electrophilic side chain can be attacked by the amino group to construct fused heterocyclic systems. nih.gov
In the case of this compound, the prospects for such intramolecular cyclizations are significantly hindered. As established, the nucleophilicity of the exocyclic amine is expected to be substantially reduced by the C5 substituent. Consequently, cyclization pathways that require this amine to act as a nucleophile would proceed sluggishly, if at all, under standard conditions. Achieving such transformations would likely necessitate either highly reactive, intramolecular electrophilic partners or the use of forcing reaction conditions (e.g., high temperatures, strong bases) to enhance the nucleophilic character of the amino group. One-pot, multi-component cascade cyclizations have been used to synthesize other substituted 2-amino-5-acylthiazoles, but these often rely on more reactive starting materials. achemblock.com
Radical Reactions and Single-Electron Transfer Processes
The chemistry of perfluoroalkyl groups is rich in radical reactions, which offers an alternative avenue for the functionalization of this compound.
Perfluoroalkyl radicals (R_F•) are readily generated from perfluoroalkyl halides (e.g., R_F-I, R_F-Br) through single-electron transfer (SET) from a reducing agent or via photocatalysis. researchgate.netresearchgate.net This process is a cornerstone of radical perfluoroalkylation methods. acs.org It is conceivable that a suitable precursor, such as 2-amino-5-(perfluoroethyl)-4-iodothiazole, could serve as a source for a thiazolyl radical under reductive conditions.
Alternatively, the electron-deficient nature of the 5-(perfluoroethyl)thiazole ring makes the molecule itself a potential acceptor in a single-electron transfer event. Reaction with a strong reducing agent could lead to the formation of a radical anion. acs.orgyoutube.com The fate of this radical anion would depend on the specific reaction conditions and the presence of other reagents.
Sulfate radicals (SO₄•⁻), known to be strong oxidants that react via direct electron transfer, can degrade certain perfluoroalkyl substances, although their reactivity varies greatly depending on the substrate's structure. nih.gov The high stability of the C-F bonds in the perfluoroethyl group means that radical reactions are more likely to occur at other positions on the molecule or involve the generation of radicals from other precursors that then add to the thiazole system. digitellinc.com
The generation of radical species involving the this compound scaffold opens up numerous possibilities for synthetic applications. Radical perfluoroalkylation of aromatic compounds is a well-established method for installing R_F groups, often proceeding with high efficiency. researchgate.net
If a radical can be generated on the thiazole ring itself, it could participate in a variety of radical cross-coupling reactions to form new C-C, C-N, or C-S bonds. Furthermore, the unique electronic properties imparted by the polyfluoroaryl fragment can themselves enable or catalyze other radical reactions. rsc.org The perfluoroethyl-substituted thiazole moiety could serve as an activating group or influence subsequent transformations at other sites within a more complex molecule.
Table 2: Potential Radical Reactions and Applications
| Reaction Type | Description | Potential Application |
| Radical Generation | Formation of a perfluoroalkyl radical (R_F•) from a perfluoroalkyl iodide precursor using photocatalysis or a reducing agent. researchgate.netacs.org | Use of the generated radical to functionalize other aromatic or unsaturated substrates. |
| Radical Anion Formation | Single-electron transfer to the electron-deficient thiazole ring from a strong reducing agent. acs.org | Subsequent reaction with an electrophile or fragmentation, depending on the structure. |
| Radical Addition | Addition of an externally generated radical to the thiazole ring system. | Functionalization of the thiazole core, potentially at the C4 position. |
| Radical Cross-Coupling | Coupling of a thiazolyl radical (generated from a halide precursor) with another radical or a suitable coupling partner. | Formation of complex bi-aryl or alkyl-aryl structures. |
Impact of the Perfluoroethyl Group on Compound Reactivity
The introduction of a perfluoroethyl (-C2F5) group onto the thiazole ring is a critical structural modification that significantly alters the reactivity of the parent 2-aminothiazole molecule. The high electronegativity of fluorine atoms results in strong electronic effects, while the size of the group introduces steric considerations.
Electronic Effects (Inductive and Mesomeric)
The electronic influence of the perfluoroethyl group is predominantly characterized by a strong electron-withdrawing inductive effect (-I effect). This effect arises from the cumulative pull of electron density by the highly electronegative fluorine atoms along the carbon-fluorine and carbon-carbon sigma bonds. The result is a significant polarization of these bonds, drawing electron density away from the thiazole ring.
This pronounced -I effect has several key consequences for the reactivity of this compound:
Deactivation of the Thiazole Ring: The thiazole ring, an aromatic heterocycle, is generally susceptible to electrophilic substitution reactions. However, the potent electron-withdrawing nature of the perfluoroethyl group significantly deactivates the ring towards electrophilic attack. This deactivation is a direct result of the reduced electron density in the π-system of the thiazole ring, making it less nucleophilic.
Increased Acidity of the Amino Group: The electron-withdrawing perfluoroethyl group can influence the basicity of the 2-amino group. By pulling electron density away from the ring, it can, in turn, decrease the electron density on the exocyclic amino nitrogen. This reduction in electron density makes the lone pair of the amino group less available for protonation, thereby decreasing its basicity and increasing the acidity of its conjugate acid.
Activation towards Nucleophilic Attack: Conversely, the electron-deficient nature of the thiazole ring, induced by the perfluoroethyl group, can render it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the electron-withdrawing group. However, the viability of such reactions would also depend on the presence of a suitable leaving group.
The mesomeric or resonance effect (+M or -M effect) of the perfluoroethyl group is generally considered to be negligible. Unlike groups with lone pairs or π-bonds that can directly participate in resonance with the aromatic system, the perfluoroethyl group lacks such features. Its influence is almost entirely transmitted through the sigma bond framework via the inductive effect.
| Substituent | σ_meta | σ_para |
|---|---|---|
| -CF3 | 0.43 | 0.54 |
| -NO2 | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -C2F5 (estimated) | ~0.45-0.55 | ~0.55-0.65 |
Note: The values for C2F5 are estimated based on the known values for CF3 and the general trend of increasing electron-withdrawing strength with perfluoroalkyl chain length.
Steric Hindrance Considerations
Beyond its electronic influence, the perfluoroethyl group also exerts a significant steric effect due to its spatial bulk. researchgate.net This steric hindrance can play a crucial role in dictating the regioselectivity and feasibility of chemical reactions involving this compound.
The primary consequences of the steric bulk of the perfluoroethyl group are:
Shielding of the 5-Position: The C2F5 group effectively blocks or hinders the approach of reagents to the 5-position of the thiazole ring. This steric shielding would make direct substitution or modification at this position challenging.
Influence on Adjacent Positions: The steric bulk can also influence reactions at the adjacent C4 position and the exocyclic amino group at the C2 position. For reactions involving the amino group, the perfluoroethyl group could sterically hinder the approach of bulky electrophiles. researchgate.net
Taft steric parameters (Es) are used to quantify the steric effects of substituents. A more negative Es value indicates greater steric hindrance. While a specific Es value for the C2F5 group attached to a thiazole ring is not documented, we can infer its significant steric bulk by comparing it to other groups.
| Substituent | Taft Steric Parameter (Es) |
|---|---|
| -CH3 (Methyl) | 0.00 |
| -C2H5 (Ethyl) | -0.07 |
| -CH(CH3)2 (Isopropyl) | -0.47 |
| -C(CH3)3 (tert-Butyl) | -1.54 |
| -C2F5 (Perfluoroethyl) (estimated) | ~ -1.0 to -1.5 |
Note: The Es value for C2F5 is an estimation based on its van der Waals radius and comparison with other bulky groups. The actual value may vary depending on the specific reaction context.
Advanced Characterization Techniques for 5 Perfluoroethyl Thiazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-(Perfluoroethyl)thiazol-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.
¹H NMR for Proton Environments
The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing the key proton environments in the molecule. The primary signals anticipated are from the amine (-NH₂) group and the single proton on the thiazole (B1198619) ring.
The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet. Its chemical shift can be variable, typically appearing in the range of 5.0-7.5 ppm, and is dependent on factors such as solvent, concentration, and temperature. In some cases, this signal can be exchanged with deuterium (B1214612) oxide (D₂O), leading to its disappearance from the spectrum, which is a common method for its identification. researchgate.net
The thiazole ring possesses a single proton at the C4 position. For unsubstituted 2-aminothiazole (B372263), the protons at C4 and C5 appear at approximately 6.53 ppm and 6.93 ppm, respectively. chemicalbook.com In the target molecule, the C5 position is substituted with a strongly electron-withdrawing perfluoroethyl group. This substituent is expected to deshield the adjacent C4 proton, shifting its signal downfield. Therefore, the singlet for the C4-H is predicted to appear at a chemical shift higher than that of simple 2-aminothiazoles. researchgate.net
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -NH₂ | 5.0 - 7.5 | Broad Singlet | Chemical shift is variable; signal disappears upon D₂O exchange. |
| Thiazole C4-H | > 7.0 | Singlet | Expected to be deshielded by the adjacent C₅-perfluoroethyl group. |
¹³C NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, distinct signals are expected for the three carbons of the thiazole ring and the two carbons of the perfluoroethyl group.
The C2 carbon, attached to the amino group and the ring nitrogen and sulfur, is expected to resonate at a significantly downfield position, likely in the range of 165-170 ppm, which is characteristic for this type of carbon in 2-aminothiazole systems. nih.gov The C4 and C5 carbons of the thiazole ring will have their chemical shifts significantly influenced by the perfluoroethyl substituent. The C5 carbon, being directly bonded to the electron-withdrawing CF₂ group, will appear as a complex multiplet due to strong C-F coupling and will be shifted downfield. The C4 carbon will also be affected, though to a lesser extent. nih.gov
The carbons of the perfluoroethyl group (-CF₂-CF₃) will exhibit characteristic signals split by the attached fluorine atoms (¹JCF, ²JCF). The CF₂ carbon will appear as a triplet of triplets (due to coupling with its own two fluorines and the three fluorines of the adjacent CF₃ group), while the CF₃ carbon will appear as a quartet of triplets. These signals are typically found in the range of 110-130 ppm.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| C2 (Thiazole) | 165 - 170 | Singlet or Broad Singlet | Carbon attached to three heteroatoms. |
| C4 (Thiazole) | ~120 - 135 | Multiplet | Coupled to C4-H and the perfluoroethyl group. |
| C5 (Thiazole) | ~130 - 145 | Multiplet | Coupled to the perfluoroethyl group. |
| -CF₂- | ~110 - 125 | Triplet of Quartets | Strong one-bond and two-bond C-F coupling. |
| -CF₃ | ~115 - 130 | Quartet of Triplets | Strong one-bond and two-bond C-F coupling. |
¹⁹F NMR for Perfluoroethyl Moiety Characterization
¹⁹F NMR is a crucial technique for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov For the 5-(perfluoroethyl) substituent, two distinct signals are expected, corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂) groups.
The -CF₃ group typically appears as a triplet in the region of -80 to -86 ppm relative to a CFCl₃ standard. The triplet multiplicity arises from the coupling (³JFF) with the two adjacent fluorine atoms of the -CF₂ group. The -CF₂ group signal is expected to appear as a quartet further downfield, typically in the range of -110 to -125 ppm. researchgate.net The quartet multiplicity is due to coupling with the three fluorine atoms of the adjacent -CF₃ group. The application of proton decoupling simplifies the spectrum by removing smaller, long-range H-F couplings. nih.gov
Predicted ¹⁹F NMR Spectral Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (JFF) |
| -CF₃ | -80 to -86 | Triplet | ³JFF = ~2-10 Hz |
| -CF₂- | -110 to -125 | Quartet | ³JFF = ~2-10 Hz |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
While 1D NMR provides essential information, 2D NMR experiments are invaluable for unambiguously confirming the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks. For this compound, COSY would not be particularly informative for the core structure as there are no adjacent protons, but it could confirm the absence of such couplings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the C4-H proton signal to the C4 carbon signal.
The C4-H proton showing a correlation to the C2 and C5 carbons of the thiazole ring.
The -NH₂ protons showing correlations to the C2 carbon.
Long-range H-F or C-F correlations might also be observable, further confirming the placement of the perfluoroethyl group.
These 2D techniques, used in concert, would provide unequivocal evidence for the proposed structure of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to show a combination of absorption bands characteristic of the 2-aminothiazole core and the perfluoroethyl group.
N-H Vibrations: The amine group (-NH₂) will give rise to two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. An N-H bending vibration (scissoring) is also expected around 1600-1650 cm⁻¹. researchgate.net
C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C double bonds within the thiazole ring are expected to appear in the 1500-1620 cm⁻¹ region. researchgate.net
C-F Vibrations: The most intense bands in the spectrum will likely be the C-F stretching vibrations from the perfluoroethyl group. These are typically very strong and appear in the fingerprint region, broadly between 1100 and 1300 cm⁻¹.
C-S Vibrations: The C-S bond vibrations are generally weak and appear in the fingerprint region between 600-800 cm⁻¹.
Predicted FTIR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | ~3100 | Weak-Medium |
| N-H Bend | 1600 - 1650 | Medium-Strong |
| C=N / C=C Ring Stretch | 1500 - 1620 | Medium-Strong |
| C-F Stretch | 1100 - 1300 | Very Strong |
| C-S Stretch | 600 - 800 | Weak |
Raman Spectroscopy for Molecular Vibrations and Fingerprint Analysis
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering a unique "fingerprint" of the compound. For this compound, the Raman spectrum would be expected to exhibit characteristic bands corresponding to its distinct functional groups.
The heteroaromatic thiazole ring would display a series of bands related to C-H stretching and in-plane bending vibrations. Typically, C-H stretching in aromatic systems appears in the 3000-3100 cm⁻¹ region. researchgate.net The C=N stretching vibrations within the thiazole ring are also a key feature, often observed in the range of 1600-1650 cm⁻¹. researchgate.net
The amino group (-NH₂) would produce characteristic N-H stretching vibrations, generally appearing as one or two bands in the 3100-3500 cm⁻¹ region. researchgate.net The in-plane bending vibration of the N-H group would be found at lower frequencies. researchgate.net
A significant contribution to the Raman spectrum would come from the perfluoroethyl (-C₂F₅) group. The C-F stretching vibrations are typically strong and occur in the 1000-1400 cm⁻¹ region. The presence of multiple fluorine atoms would likely result in a complex pattern of bands in this area.
Expected Raman Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Thiazole Ring | C-H Stretching | 3000-3100 |
| Thiazole Ring | C=N Stretching | 1600-1650 |
| Thiazole Ring | Ring Breathing/Deformation | 800-1200 |
| Amino Group | N-H Stretching | 3100-3500 |
| Amino Group | N-H Bending | 1550-1650 |
| Perfluoroethyl Group | C-F Stretching | 1000-1400 |
This table is predictive and based on characteristic vibrational frequencies of similar functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with high confidence. For a molecule with the formula C₅H₃F₅N₂S, the theoretical exact mass can be calculated and compared to the experimental value, confirming the molecular formula. The loss of a proton from the molecular ion is a common occurrence in electrospray ionization (ESI), a technique frequently used in HRMS. nih.gov
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely occur at the bonds connecting the substituent groups to the thiazole ring.
Common fragmentation pathways for per- and polyfluoroalkyl substances (PFAS) often involve the cleavage of C-C and C-S bonds. nih.govdoi.org The perfluoroethyl group could be lost as a neutral fragment or as a charged species. The stability of the thiazole ring would likely lead to fragments where the ring system remains intact. The analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.
Plausible Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| [M+H]⁺ | [M+H - C₂F₅]⁺ | C₂F₅ |
| [M+H]⁺ | [M+H - NH₂]⁺ | NH₂ |
This table represents hypothetical fragmentation patterns based on the chemical structure.
X-ray Diffraction Analysis
X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SCXRD) can provide an unambiguous determination of its molecular structure. This technique yields precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the conformation of the molecule. For related heterocyclic compounds, SCXRD has been instrumental in establishing the planarity of ring systems and the spatial orientation of substituents. mdpi.com The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amino group, which govern the packing of the molecules in the solid state.
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. The resulting diffraction pattern is a fingerprint of the crystalline phase of the material. PXRD is valuable for assessing the bulk purity of a synthesized batch of this compound, as different crystalline phases or impurities will produce a different pattern. Furthermore, this technique is crucial for identifying and characterizing polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties.
Based on the conducted research, there is no publicly available scientific literature or detailed computational chemistry studies specifically focusing on the compound “this compound”. The search for information regarding its electronic structure calculations, including Density Functional Theory (DFT) for ground state properties, optimized geometries, conformational preferences, Frontier Molecular Orbital (FMO) analysis, electrostatic potential maps, and ab initio methods, did not yield any specific research findings. Similarly, no information was found on reactivity predictions or mechanistic insights through computational modeling for this particular compound.
Therefore, it is not possible to provide the requested article with the specified detailed outline and data tables due to the absence of scientific research on the theoretical and computational aspects of this compound.
Theoretical and Computational Chemistry Studies on 5 Perfluoroethyl Thiazol 2 Amine
Reactivity Predictions and Mechanistic Insights through Computational Modeling
Transition State Characterization for Reaction Pathways
The investigation of reaction pathways, such as the well-established Hantzsch thiazole (B1198619) synthesis, relies heavily on the characterization of transition states. nih.gov Using quantum chemical methods like Density Functional Theory (DFT), the geometries of these high-energy intermediates can be located on the potential energy surface. For a reaction involving 5-(perfluoroethyl)thiazol-2-amine, computational approaches can automatically predict transition state geometries, which are then optimized using electronic structure theory and validated through intrinsic reaction coordinate (IRC) calculations. researchgate.netcompchemhighlights.org
This process confirms that the identified transition state correctly connects the reactants and products. For example, in a potential N-acylation reaction, DFT calculations can model the approach of an acylating agent to the amine group, identifying the precise atomic arrangement at the peak of the reaction barrier. The analysis confirms the mechanism, for instance, whether it proceeds via a concerted or stepwise pathway. nih.gov
Reaction Energy Profiles and Kinetic Parameters
Once transition states are located, a complete reaction energy profile can be constructed. This profile maps the energy changes as the reactants convert to products, passing through any intermediates and transition states. DFT calculations, often using functionals like B3LYP, are employed to compute the energies of all stationary points along the reaction coordinate. researchgate.netnih.gov From these energies, crucial kinetic parameters such as the activation energy (Ea) can be derived.
Table 1: Illustrative Reaction Energy Data for a Hypothetical Acylation of this compound
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |
| Reactants | B3LYP/6-311++G(d,p) | 0.0 | Starting materials at ground state |
| Transition State | B3LYP/6-311++G(d,p) | +15.2 | Activation barrier for the reaction |
| Product | B3LYP/6-311++G(d,p) | -5.8 | Final acylated product |
Note: This table contains hypothetical data for illustrative purposes.
Solvent Effects in silico
The surrounding solvent can significantly influence reaction kinetics and thermodynamics. Computational models can simulate these effects using implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is treated as a continuous dielectric medium, reducing computational cost. researchgate.net This approach is effective for calculating how a solvent's polarity might stabilize or destabilize reactants, transition states, and products, thereby altering the activation energy. rsc.org For instance, a polar solvent may preferentially stabilize a polar transition state, accelerating the reaction rate compared to a nonpolar solvent.
Table 2: Illustrative Solvent Effects on the Activation Energy (Ea) of a Hypothetical Reaction
| Solvent | Dielectric Constant (ε) | Calculated Ea (kcal/mol) |
| Gas Phase | 1.0 | 18.5 |
| Toluene | 2.4 | 16.8 |
| Acetone | 20.7 | 14.9 |
| Water | 78.4 | 13.5 |
Note: This table contains hypothetical data for illustrative purposes.
Spectroscopic Property Simulations
Computational methods are highly effective at predicting various spectroscopic properties, aiding in the structural elucidation and characterization of molecules like this compound.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Predicting NMR chemical shifts computationally provides a powerful tool for assigning experimental spectra and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically paired with DFT (e.g., B3LYP functional), is the standard for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts. nih.govimist.ma
For fluorinated compounds like this compound, predicting ¹⁹F NMR shifts is particularly important. mdpi.comnih.gov Calculations using basis sets that include diffuse functions, such as 6-31++G(d,p), have shown good agreement with experimental values, often achieving deviations of less than 10 ppm for perfluoro compounds. researchgate.netnih.gov The choice of functional and basis set is critical for accuracy, with methods like oB97XD/aug-cc-pvdz also being recommended for their balance of accuracy and computational cost. worktribe.com Comparing calculated and experimental shifts can help assign specific resonances and confirm the compound's constitution. uni-muenchen.de
Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ) for this compound
| Nucleus | Atom Position | Predicted δ (ppm) (GIAO-B3LYP/6-311++G(d,p)) | Experimental δ (ppm) |
| ¹H | Amine (NH₂) | 5.8 | 5.9 |
| ¹³C | C2 (Amine) | 168.1 | 167.5 |
| ¹³C | C4 | 110.3 | 111.0 |
| ¹³C | C5 (CF₂CF₃) | 125.4 | 124.8 |
| ¹⁹F | -CF₂- | -112.5 | -113.2 |
| ¹⁹F | -CF₃ | -80.1 | -81.5 |
Note: This table contains hypothetical data for illustrative purposes.
Vibrational Frequency Calculations for FTIR and Raman Assignments
Computational chemistry enables the simulation of infrared (IR) and Raman spectra, which is essential for assigning vibrational modes observed experimentally. DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding intensities. mdpi.com The results from these calculations are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental spectra. mdpi.com
A detailed assignment is achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode of vibration. researchgate.net This allows researchers to confidently assign specific peaks in the FTIR and Raman spectra to the stretching, bending, and torsional motions of the molecule's functional groups, such as the N-H stretches of the amine group, the C=N stretch of the thiazole ring, and the characteristic vibrations of the perfluoroethyl group. semanticscholar.orgnih.gov
Table 4: Illustrative Vibrational Mode Assignments for this compound
| Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment (PED) |
| 3450 | 3448 | ν(N-H) asymmetric stretch |
| 3355 | 3352 | ν(N-H) symmetric stretch |
| 1620 | 1625 | δ(NH₂) scissoring |
| 1545 | 1550 | ν(C=N) ring stretch |
| 1310 | 1315 | ν(C-F) stretch |
| 1225 | 1230 | ν(C-F) stretch |
| 850 | 855 | Ring breathing mode |
Note: This table contains hypothetical data for illustrative purposes. ν = stretching, δ = bending.
Molecular Dynamics Simulations for Dynamic Behavior
MD simulations are particularly useful in drug discovery for studying how a ligand like this compound binds to a protein target. biointerfaceresearch.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govjchemlett.com The resulting trajectories provide a detailed, time-resolved picture of the molecule's behavior, which is crucial for understanding its function and for designing improved derivatives.
Table 5: Information Obtainable from Molecular Dynamics Simulations
| Property | Description |
| Conformational Analysis | Exploration of accessible low-energy shapes and rotamers of the molecule. |
| Solvation Structure | Analysis of the arrangement and dynamics of solvent molecules around the solute. |
| Hydrogen Bonding | Identification of intra- and intermolecular hydrogen bond lifetimes and geometries. |
| Binding Stability | Assessment of the stability of a ligand-receptor complex over time (e.g., via RMSD). |
| Interaction Energies | Calculation of the energetic contributions of different types of interactions (van der Waals, electrostatic). |
Applications of 5 Perfluoroethyl Thiazol 2 Amine and Its Derivatives in Advanced Materials and Catalysis Research
Role in Functional Organic Materials
The unique combination of the electron-deficient thiazole (B1198619) ring and the strongly electron-withdrawing perfluoroethyl group makes this class of compounds particularly suitable for use in functional organic materials. These features are exploited in the development of organic semiconductors and in specialized separation techniques based on fluorine content.
Integration into π-Conjugated Systems for Organic Electronic Materials
The development of high-performance organic semiconductors is crucial for the advancement of next-generation electronics, including flexible displays, RFID tags, and sensors. While p-type (hole-transporting) organic materials are common, the development of stable and efficient n-type (electron-transporting) semiconductors has been a significant challenge. The introduction of electron-deficient heterocyclic units, such as thiazole, and powerful electron-withdrawing groups, like perfluoroalkyl chains, into π-conjugated systems is a key strategy to create effective n-type materials.
The design of n-channel organic semiconductors hinges on lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the material to facilitate stable electron injection and transport. The thiazole ring is inherently electron-deficient, and this property is significantly amplified by the attachment of a perfluoroalkyl group, such as the perfluoroethyl or perfluorohexyl substituent. chim.it This strong inductive effect makes the resulting π-conjugated system more receptive to accepting and transporting electrons.
Researchers have successfully designed and synthesized a variety of oligomers and polymers for n-channel applications by incorporating perfluoroalkyl-functionalized thiazole units. For instance, co-oligomers combining thiazole and thiophene (B33073) units, end-capped with perfluorohexyl groups, have been synthesized through methods like Stille coupling. chim.it The synthesis of more complex, ladder-type thiazole-fused heteroacenes has also been achieved, creating rigid, planar backbones that are beneficial for intermolecular charge transport. tandfonline.com These synthetic strategies demonstrate that perfluoroalkylated thiazoles are versatile building blocks for creating tailored n-type semiconducting materials. chim.ittandfonline.com The thiazolo[5,4-d]thiazole (B1587360) fused ring system is another promising building block due to its electron-deficient character and rigid, planar structure, which promotes efficient intermolecular π–π overlap, a critical factor for charge transport. nih.gov
The incorporation of perfluoroalkylated thiazole derivatives has led to materials with excellent electron transport characteristics. In organic field-effect transistors (OFETs), the performance of a semiconductor is quantified by its charge carrier mobility (µ). The introduction of thiazole units, especially when fluorinated, has been shown to switch the charge transport behavior of some polymers from p-type to n-type. nih.gov
For example, thiazole-thiophene co-oligomers functionalized with perfluorohexyl chains have demonstrated outstanding n-channel performance in OFETs, with electron mobilities (µe) reaching as high as 1.30 cm²/(V·s). chim.it This performance underscores the effectiveness of combining the 2,2′-bithiazole unit with strong electron-withdrawing substituents. chim.it Other research has shown that replacing a thiophene unit with a thiazole ring in certain diketopyrrolopyrrole (DPP)-based polymers can induce n-type behavior, with reported electron mobilities of 0.07 cm² V⁻¹ s⁻¹. researchgate.net Furthermore, some thiazole-based all-acceptor homopolymers have achieved even higher electron mobilities, up to 2.55 cm² V⁻¹ s⁻¹, highlighting the potential of these materials in high-performance electronics. nih.gov
Interactive Table: Electron Mobility in Thiazole-Based Organic Semiconductors
| Material Type | Specific Compound/Polymer Class | Reported Electron Mobility (µe) | Reference |
| Thiazole-Thiophene Oligomer | Perfluorohexyl-functionalized tetra-heteroaryl | Up to 1.30 cm²/(V·s) | chim.it |
| Thiazole-based Polymer | Thiazole-flanked DPP-based polymer | 0.07 cm² V⁻¹ s⁻¹ | researchgate.net |
| All-Acceptor Homopolymer | Isomeric all-acceptor polymer with thiazole units | 2.55 cm² V⁻¹ s⁻¹ | nih.gov |
| DPP-based Polymer | Polymer with 2-pyridinyl-substituted DPP block | Up to 6.3 cm²∙V⁻¹∙s⁻¹ | nih.gov |
Applications in Fluorous Chemistry and Separation Technologies
The term "fluorous" refers to the distinct chemical domain created by highly fluorinated compounds. A key principle of fluorous chemistry is that molecules tagged with a sufficiently long perfluoroalkyl chain (a "fluorous tag") exhibit unique solubility properties. nih.gov They are often soluble in fluorous solvents (like perfluorohexane) but poorly soluble in common organic or aqueous solvents, creating a third phase in liquid-liquid extractions. This property can be exploited for highly efficient separations.
The perfluoroethyl group on 5-(perfluoroethyl)thiazol-2-amine acts as such a fluorous tag. This enables its use in fluorous solid-phase extraction (F-SPE), a powerful purification technique. researchgate.netnih.gov In a typical F-SPE process, a crude reaction mixture containing a fluorous-tagged compound is passed through a silica (B1680970) gel column that has been modified with a fluorous stationary phase (e.g., silica bonded with C8F17 chains). nih.gov
The separation works as follows:
The reaction mixture is loaded onto the fluorous column.
A standard organic or aqueous solvent (a "fluorophobic" solvent) is used to wash away all the non-fluorous starting materials, reagents, and byproducts. nih.gov
The desired fluorous-tagged product, which is retained on the column due to the strong affinity between the perfluoroethyl tag and the fluorous stationary phase, is then eluted using a "fluorophilic" solvent like methanol (B129727) or acetone. nih.gov
This technique offers a simple and highly effective method for purifying products in multi-step syntheses without the need for traditional column chromatography. silicycle.com For example, fluorous protecting groups are used to tag molecules like amino acids, allowing for easy purification of the tagged product after each reaction step. silicycle.com
Catalytic Applications of this compound Derivatives
The thiazole-2-amine structure is not only a valuable component in materials science but also serves as an effective ligand scaffold for coordinating with transition metals. The resulting metal complexes can function as powerful catalysts for a variety of organic transformations.
Ligand Design in Transition Metal Catalysis for Organic Transformations
The thiazole ring possesses both a "soft" sulfur atom and a "hard" nitrogen atom, allowing it to bind to a wide range of soft and hard metal centers. nih.gov The amino group at the 2-position provides an additional coordination site, making derivatives of this compound versatile bidentate or polydentate ligands.
Researchers have synthesized a series of 5-N-arylaminothiazoles and demonstrated their ability to form complexes with first-row transition metals, such as nickel(II) and zinc(II). nih.gov These studies confirm that the thiazole core is an effective platform for creating novel metal-ligand complexes.
More advanced applications involve incorporating thiazole derivatives into porous polymer structures to create heterogeneous catalysts. For instance, porous organic polymers have been constructed using a thiazolo[5,4-d]thiazole moiety. These polymers can then be metalated with copper(II) salts. The nitrogen atoms of the thiazole units effectively chelate the copper ions, stabilizing them within the porous matrix. The resulting copper-containing polymers have been shown to be highly efficient and recyclable heterogeneous catalysts for important organic reactions, such as the synthesis of 2-arylquinolines and 2-arylbenzothiazoles. This approach combines the catalytic activity of the metal with the stability and reusability of a solid support, which is a key goal in green chemistry and industrial catalysis.
Organocatalysis Utilizing the Thiazole Core or Amino Group
The thiazole core, particularly in the form of N-heterocyclic carbenes (NHCs) derived from thiazolium salts, is known to be an effective organocatalyst for a variety of chemical transformations. Similarly, the amino group of 2-aminothiazoles can participate in catalytic cycles, for instance, by forming Schiff bases or through hydrogen bonding interactions.
For This compound , the potent electron-withdrawing nature of the C2F5 group would substantially decrease the electron density of the thiazole ring. This would make the deprotonation at the C2 position to form an N-heterocyclic carbene significantly more difficult compared to non-fluorinated analogues. Consequently, its application as a traditional thiazole-based NHC organocatalyst is expected to be limited.
Conversely, the electron-withdrawing effect would increase the acidity of the proton on the amino group, potentially enhancing its ability to act as a hydrogen bond donor in catalysis. Research on the enantioselective amination of related 2-perfluoroalkyl-oxazol-5(2H)-ones has shown the utility of fluorinated building blocks in organocatalysis, suggesting that derivatives of this compound could be explored in similar contexts, although specific studies are not currently available. rsc.org
Investigation of Heterogeneous Catalytic Systems
Heterogeneous catalysis offers advantages in catalyst recovery and recycling. 2-Aminothiazole (B372263) derivatives can be immobilized on solid supports, such as polymers or silica nanoparticles, to create heterogeneous catalysts. The amino group provides a convenient handle for covalent attachment to the support material.
In the context of This compound , its derivatives could theoretically be incorporated into heterogeneous systems. For example, the amino group could be functionalized and then grafted onto a solid support. The resulting material would possess a surface decorated with fluorinated thiazole moieties. The strong fluorine-fluorine interactions (fluorous effects) could be exploited for creating specific reaction environments, for instance, in fluorous phase catalysis. However, there are currently no specific published studies detailing the synthesis or application of heterogeneous catalysts derived from this compound. The development of such systems remains a prospective area of research.
Precursors for Novel Fluorinated Architectures and Complex Heterocyclic Scaffolds
The 2-aminothiazole moiety is a versatile building block for the synthesis of more complex heterocyclic systems due to its multiple reaction sites. mdpi.com The presence of a perfluoroethyl group in This compound makes it a valuable precursor for introducing this fluorinated substituent into larger, more complex molecular architectures, which is of high interest in medicinal and agrochemical research. nih.gov
The 2-amino group and the adjacent ring nitrogen of the thiazole core are suitably positioned for annulation reactions to form fused heterocyclic systems. General reactions for 2-aminothiazoles involve condensation with α,β-unsaturated carbonyl compounds, β-dielectrophiles, or other reagents to construct fused pyrimidine, pyridine, or other heterocyclic rings. For example, the reaction of 2-aminothiazoles with dicarbonyl compounds is a common strategy to build fused systems.
Applying these principles to This compound , one could envision its reaction with various electrophiles to yield novel fused heterocycles containing a perfluoroethyl group. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a thiazolo[3,2-a]pyrimidine derivative. The electron-withdrawing perfluoroethyl group might affect the reactivity of the amino group, potentially requiring modified reaction conditions compared to non-fluorinated analogues. While the synthesis of various fused heterocycles from non-fluorinated aminothiazoles is well-established, specific examples starting from this compound are not found in the current literature, representing an opportunity for new synthetic explorations. nih.govresearchgate.net
Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery. The 2-aminothiazole scaffold can be incorporated into spirocyclic frameworks through various synthetic strategies, often involving multi-component reactions. For example, the amino group can act as a nucleophile in reactions with cyclic ketones and other components to build spiro-thiazole derivatives. nih.gov
For This compound , its use as a precursor in such reactions would lead to novel spiro compounds bearing a perfluoroethyl-substituted thiazole ring. The inherent reactivity of the amino group would be central to these synthetic routes. Despite the extensive research on the synthesis of spiro-heterocycles, specific examples that utilize this compound as a starting material are not documented. The development of synthetic methods to incorporate this specific fluorinated building block into spiro and bridged architectures is a yet-to-be-explored field of synthetic chemistry.
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the broader field of fluorinated compounds is the development of environmentally benign and efficient synthetic methodologies. nih.gov Future research must focus on creating sustainable and atom-economical routes to 5-(Perfluoroethyl)thiazol-2-amine and its derivatives. This includes moving away from harsh reagents and exploring catalytic processes that minimize waste and energy consumption. researchgate.net Methodologies like one-pot, multi-component cascade cyclizations, which have been successful for other substituted thiazoles, could be adapted. nih.gov The use of elemental sulfur as the sulfur source is one such promising and economical approach. nih.gov Furthermore, exploring greener solvent alternatives, such as deep eutectic solvents, could significantly reduce the environmental impact of synthesis. nih.gov Cycloaddition reactions also present a powerful strategy for the controlled synthesis of fluorinated S-heterocycles, offering a superior methodology for creating diverse structures. mdpi.comresearchgate.net
| Research Goal | Potential Approach | Key Benefit |
| Reduce Waste | One-Pot, Three-Component Reactions | Increased efficiency, reduced purification steps. |
| Safer Reagents | Use of elemental sulfur instead of traditional sulfurating agents. | Lower toxicity and cost. |
| Green Solvents | Employing deep eutectic solvents (DES) or aqueous conditions. | Reduced VOCs and environmental impact. nih.gov |
| High Efficiency | Catalytic methods, such as transition-metal catalysis. | Lower energy consumption and higher yields. researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The electron-withdrawing nature of the perfluoroethyl group is expected to significantly influence the reactivity of the thiazole (B1198619) ring, potentially leading to novel chemical transformations. Future studies should systematically investigate the reactivity of this compound in various reactions. The presence of the fluoroalkyl group can enhance the reactivity of the molecule in cycloaddition reactions. researchgate.net Understanding how the perfluoroethyl group affects the nucleophilicity of the 2-amino group and the electrophilicity of the thiazole ring carbons is crucial. This could lead to the discovery of unprecedented transformations and the synthesis of novel heterocyclic systems. Investigating its behavior in reactions like electrophilic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions will be essential to fully map its chemical space.
Rational Design of Derivatives for Enhanced Performance in Materials Science
Fluorinated heterocycles are gaining importance in the development of advanced materials. mdpi.com The unique properties imparted by fluorine, such as high thermal stability and altered electronic characteristics, make this compound a promising scaffold for materials science applications. researchgate.net Future research should focus on the rational design of its derivatives for specific functions. For instance, by modifying the 2-amino group, it may be possible to create novel organic semiconductors or components for organic light-emitting diodes (OLEDs). The synthesis of polymers incorporating this moiety could also lead to materials with unique surface properties and enhanced stability. The development of fluorinated thiophenes, a related class of compounds, has already shown numerous spectacular applications in this field. mdpi.com
| Application Area | Design Strategy | Desired Property |
| Organic Electronics | Polymerization or incorporation into conjugated systems. | Enhanced charge transport, thermal stability. |
| Advanced Polymers | Synthesis of co-polymers with specific monomers. | Tailored hydrophobicity, chemical resistance. |
| Optical Materials | Introduction of chromophoric groups. | Non-linear optical properties, specific light absorption. |
Advanced Computational Methodologies for Predictive Modeling and High-Throughput Screening
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules. plos.org Advanced computational methods, such as Density Functional Theory (DFT), can be employed to predict the structural, electronic, and reactivity properties of this compound and its potential derivatives. nih.gov These theoretical calculations can provide insights into reaction mechanisms and guide the rational design of new synthetic targets. rsc.org Furthermore, high-throughput virtual screening can be used to evaluate large libraries of potential derivatives for specific applications, such as their potential as enzyme inhibitors or their suitability for materials science applications. nih.govjddtonline.info This in silico approach can significantly reduce the time and resources required for experimental studies by prioritizing the most promising candidates. plos.orgnih.gov
Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Studies
To fully harness the potential of this compound, a synergistic and integrated research approach is paramount. mdpi.com This involves a close feedback loop between synthetic chemists, analytical scientists, and computational chemists. Theoretical predictions can guide synthetic efforts, while detailed experimental characterization of newly synthesized compounds can be used to validate and refine computational models. nih.govnih.gov This collaborative approach will enable a deeper understanding of the structure-property relationships of this class of compounds. Such an integrated strategy has proven effective in diverse areas, from the development of therapeutics to the creation of new materials. researchgate.netmdpi.com Combining enzymatic approaches with chemical synthesis could also open new avenues for creating complex fluorinated molecules with high precision. the-innovation.org
Q & A
Q. What are the standard synthetic routes for preparing 5-(Perfluoroethyl)thiazol-2-amine in laboratory settings?
A common method involves activating a perfluoroethyl-substituted carboxylic acid derivative (e.g., using phosphorus pentachloride) followed by cyclization with thioureas or thioamides under inert, elevated-temperature conditions . For example, analogous protocols for thiazole synthesis employ α-bromoketones and thioureas in ethanol with bases like DIPEA, yielding thiazol-2-amines after purification via chromatography or crystallization . Optimization of reaction parameters (e.g., solvent choice, temperature gradients) is critical to mitigate side reactions caused by the electron-withdrawing perfluoroethyl group.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for confirming the thiazole ring structure and perfluoroethyl substitution pattern. Mass spectrometry (MS) provides molecular weight validation, while high-performance liquid chromatography (HPLC) ensures purity (>95% typically required for biological studies) . X-ray crystallography may further resolve structural ambiguities, particularly for crystallizable derivatives .
Q. What are the typical chemical reactions undergone by this compound?
The compound participates in:
- Oxidation : Reacts with agents like H₂O₂ or KMnO₄ to form sulfoxides or sulfones, depending on reaction conditions .
- Substitution : Electrophilic substitution at the thiazole C-5 position is favored due to the electron-deficient nature of the perfluoroethyl group .
- Coordination chemistry : The amine group can act as a ligand in metal complexes, relevant for catalytic or medicinal applications .
Advanced Research Questions
Q. How can density functional theory (DFT) guide the design of this compound derivatives with enhanced bioactivity?
DFT calculations (e.g., B3LYP/6-31G* level) predict electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to identify reactive sites for functionalization . For example, exact exchange functionals can model the electron-withdrawing effects of the perfluoroethyl group, aiding in tuning redox potentials or binding affinities for target proteins . Coupled with molecular docking, this approach enables rational SAR optimization .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar thiazole derivatives?
Discrepancies in antimicrobial or anticancer data often arise from variations in assay conditions (e.g., bacterial strain specificity, cytotoxicity thresholds). To address this:
- Standardize assays : Use CLSI/M7-A6 guidelines for antimicrobial testing and include positive controls (e.g., sulfathiazole) .
- Cross-validate mechanisms : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target binding, distinguishing direct activity from off-target effects .
Q. How can in silico methods streamline the development of this compound as a therapeutic candidate?
- Pharmacokinetic profiling : Tools like SwissADME predict absorption/distribution, critical for optimizing logP values altered by the perfluoroethyl group .
- Toxicity screening : QSAR models (e.g., ProTox-II) assess hepatotoxicity risks, reducing reliance on in vivo trials .
- Target identification : Molecular dynamics simulations map interactions with enzymes (e.g., cytochrome P450 isoforms) to anticipate metabolic pathways .
Methodological Considerations
Q. How to design a study elucidating the mechanism of action against a specific enzyme target?
- Step 1 : Identify putative targets via thermal shift assays (TSA) to detect protein-ligand binding .
- Step 2 : Validate using enzyme inhibition assays (e.g., fluorogenic substrates for proteases) under physiologically relevant conditions .
- Step 3 : Confirm binding mode via X-ray crystallography or cryo-EM, focusing on interactions between the thiazole amine and catalytic residues .
Q. What synthetic strategies improve yield in perfluoroethyl-substituted thiazole reactions?
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation for thermally sensitive intermediates .
- Flow chemistry : Enhances reproducibility in multi-step syntheses by precisely controlling reagent stoichiometry and temperature .
Data Contradiction Analysis
Q. How to reconcile divergent results in the biological activity of this compound analogs?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
